REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>[Cu].O>[N:9]1([C:2]2[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=2)[CH:13]=[CH:12][N:11]=[CH:10]1
|
Name
|
|
Quantity
|
1.911 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1)C=O
|
Name
|
|
Quantity
|
4.084 kg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
copper
|
Quantity
|
0.065 kg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted several times with a total of 26 l of chloroform
|
Type
|
WASH
|
Details
|
The combined chloroform solutions are washed three times
|
Type
|
ADDITION
|
Details
|
The washed chloroform phase is mixed with 10 l of water
|
Type
|
ADDITION
|
Details
|
brought to a pH of smaller than 1 by the addition of about 750 ml of 25% hydrochloric acid with vigorous stirring
|
Type
|
ADDITION
|
Details
|
The aqueous acidic phase is added with 30 l of chloroform at 40° C
|
Type
|
ADDITION
|
Details
|
Subsequently, about 600 g of NaHCO3 is added
|
Type
|
EXTRACTION
|
Details
|
In order to extract completely the precipitated product
|
Type
|
CUSTOM
|
Details
|
the chloroform phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is again extracted with 20 l of chloroform
|
Type
|
CUSTOM
|
Details
|
The combined chloroform phases are evaporated to a final volume of about 4 l
|
Type
|
ADDITION
|
Details
|
is added to 9 l of petrol ether (b.p. 40° to 60° C.) with vigorous stirring
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
is dried at 50° C.
|
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)C=1C=C(SC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |